molecular formula C23H23N3O4S2 B2468258 N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 1448122-13-1

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2468258
CAS No.: 1448122-13-1
M. Wt: 469.57
InChI Key: SXEFYLTZECDLQD-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a high-purity small molecule designed for pharmacological and biochemical research. This complex ethanediamide derivative features a unique molecular architecture that integrates a 1,2,3,4-tetrahydroquinoline scaffold—a privileged structure in medicinal chemistry—linked to a 2-methoxy-2-(thiophen-3-yl)ethyl group. The presence of the thiophene-2-carbonyl moiety and the thiophen-3-yl substituent is of particular interest, as thiophene-containing compounds are recognized as important scaffolds in the development of various therapeutics and have demonstrated relevance in areas such as antitumor, antibacterial, and anti-inflammatory agents . The compound's structure suggests potential as a key intermediate or targeted inhibitor for high-throughput screening campaigns and target deconvolution studies. Its molecular design, incorporating multiple hydrogen bond donors and acceptors, indicates potential for specific protein-ligand interactions. As a novel chemical entity, it offers significant value for researchers exploring new chemical space in drug discovery, chemical biology, and the development of specialized screening libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for detailed specifications on purity and characterization.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-30-19(16-8-11-31-14-16)13-24-21(27)22(28)25-17-6-7-18-15(12-17)4-2-9-26(18)23(29)20-5-3-10-32-20/h3,5-8,10-12,14,19H,2,4,9,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEFYLTZECDLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiophene derivative: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

    Synthesis of the tetrahydroquinoline derivative: This can be done via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Coupling reactions: The final step involves coupling the thiophene and tetrahydroquinoline derivatives using reagents like carbodiimides to form the ethanediamide linkage.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is dominated by its amide bonds and aromatic heterocycles.

2.1. Amide Bond Formation

Amide bonds are stable under most conditions but can undergo:

  • Hydrolysis : Under acidic or basic conditions, the amide may hydrolyze to form carboxylic acids and amines.

  • Nucleophilic substitution : The amide nitrogen acts as a nucleophile in reactions with electrophilic reagents.

2.2. Thiophene Ring Reactions

Thiophene rings are aromatic and typically undergo:

  • Electrophilic substitution : Substitution at the 2- or 5-positions due to electron-donating groups .

  • Oxidation : Thiophene can oxidize to form thiophene dioxide or thiophene diacid.

2.3. Tetrahydroquinoline Reactivity

The tetrahydroquinoline moiety may participate in:

  • Redox reactions : Reduction or oxidation of the six-membered ring.

  • Nucleophilic attacks : The secondary amine in the tetrahydroquinoline core could react with electrophiles .

Stability and Reaction Conditions

Parameter Typical Behavior
Thermal Stability Moderate stability; amide bonds resist thermal cleavage below 200°C .
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) due to amide groups .
pH Sensitivity Hydrolyzes under strong acidic/basic conditions; stable at physiological pH.

Comparative Analysis of Related Compounds

Compound Key Structural Features Synthesis Steps Applications
N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamideThiophene-2-carbonyl, tetrahydroquinoline, amideCoupling of amines with carbonyl chloridesMedicinal chemistry
2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamideThiophene, furan, thioether, acetamideContinuous flow synthesis, purification via chromatographyChemokine receptor modulation
5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Thiophene, tetrahydronaphthalene, amineNucleophilic substitution, amide formationPharmaceutical research

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant properties of thiophene derivatives have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays have demonstrated that certain derivatives exhibit considerable antioxidant activity compared to standard antioxidants .

Potential as Therapeutic Agents

Given its structural complexity, this compound may serve as a lead compound in drug discovery. Its ability to interact with biological targets suggests potential applications in treating conditions like cancer or inflammatory diseases. Molecular docking studies can provide insights into its binding affinities with specific proteins involved in disease pathways .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study published in Molecules, researchers synthesized several thiophene derivatives and evaluated their antimicrobial efficacy. The findings indicated that certain derivatives exhibited MIC values lower than those of conventional antibiotics against resistant strains . This highlights the potential for developing new antimicrobial agents from thiophene-based compounds.

Case Study 2: Antioxidant Evaluation

Another study focused on the antioxidant capabilities of thiophene derivatives using the ABTS assay. Results showed that specific compounds demonstrated up to 62% inhibition compared to ascorbic acid, suggesting their utility in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and tetrahydroquinoline moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Yield Notable Features Reference
Target Compound Ethanediamide + Tetrahydroquinoline 2-Methoxy-2-(thiophen-3-yl)ethyl; 1-(thiophene-2-carbonyl)tetrahydroquinolin-6-yl N/A Dual thiophene, flexible backbone N/A
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (28) Tetrahydroquinoline Piperidine-ethyl; thiophene carboximidamide 68% Dihydrochloride salt, potential CNS activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-oxazolidin-2-yl]methyl}ethanediamide Ethanediamide + Oxazolidine Thiophene sulfonyl; dimethoxyphenethyl N/A Rigid oxazolidine, enhanced metabolic stability
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-Thiazolidinone 4-Chlorophenyl; benzothiazole carboxamide 70% Electron-withdrawing thiazolidinone

Biological Activity

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with specific amines and carbonyl compounds. The synthetic pathway typically includes:

  • Formation of Thiophene Derivatives : Starting from thiophene and methoxy-substituted ethyl groups.
  • Coupling Reaction : Employing amine coupling to yield the final product.
  • Purification : Utilizing chromatography techniques to isolate the desired compound.

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit microtubule polymerization, acting through the colchicine site on tubulin, which is crucial for cancer cell proliferation.

  • Key Findings :
    • IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines including HeLa and MNNG/HOS cells .
    • Mechanism of Action : The mechanism primarily involves disruption of the mitotic spindle formation leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's activity extends beyond anticancer effects to include antimicrobial properties. Research has identified derivatives with potent activity against Mycobacterium tuberculosis.

  • Key Findings :
    • Inhibition Concentrations : Certain derivatives exhibited IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
    • Safety Profile : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Methoxy Group PositionCritical for antiproliferative potency; optimal at C-7 position .
Thiophene SubstitutionEnhances binding affinity to target proteins involved in cancer progression .
Tetrahydroquinoline CoreProvides structural stability and enhances biological activity .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Antiproliferative Studies : A study reported that compounds with a thiophene moiety showed superior antiproliferative activity against various cancer cell lines compared to traditional chemotherapeutics like combretastatin A-4 .
  • Tuberculosis Inhibition : Another study highlighted the effectiveness of thiophene-based derivatives against Mycobacterium tuberculosis, suggesting potential as new anti-tubercular agents .

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